molecular formula C30H38N2O4 B12299466 2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B12299466
M. Wt: 490.6 g/mol
InChI Key: UFXDWLWIQFAGBE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is derived from its polycyclic backbone and substituent positions. The core structure, benzo[lmn]phenanthroline, consists of a naphthalene moiety fused with two pyromellitic diimide groups at the 1,4,5,8 positions. The "lmn" notation specifies the fusion pattern of the heterocyclic rings, while the designation indicates the relative positions of nitrogen atoms within the phenanthroline system.

The dioctyl substituents occupy the 2 and 7 positions of the central aromatic core, as denoted in the prefix "2,7-dioctyl." The suffix "-tetraone" identifies the four ketone groups at positions 1,3,6,8. The complete IUPAC name is:
2,7-dioctyl-6,13-diazatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone .

Isomeric considerations arise from three structural variables:

  • Regioisomerism : Alternative substitution patterns of octyl chains at non-equivalent positions (e.g., 4,9-dibromo derivatives demonstrate positional isomerism in related compounds).
  • Tautomerism : Proton transfer between imide nitrogen atoms could create resonance-stabilized enol-like forms, though X-ray crystallography confirms the diketopyrrolopyrrole configuration as dominant.
  • Atropisomerism : Restricted rotation of the octyl chains about the N-aryl bonds creates chiral axes, though rapid interconversion at room temperature prevents isolation of enantiomers.

Molecular Geometry and Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous compounds reveal a planar aromatic core with slight buckling (≤5° dihedral angles) induced by steric interactions between adjacent substituents. The dioctyl chains adopt extended gauche conformations perpendicular to the molecular plane, minimizing electronic perturbation of the π-conjugated system while enhancing solubility in non-polar solvents.

Key crystallographic parameters derived from isostructural dibromo derivatives include:

Parameter Value
Space group P2₁/c
Unit cell dimensions a=15.2 Å, b=18.7 Å, c=20.3 Å
β angle 98.4°
π-π stacking distance 3.4 Å
Torsion angle (C-N-C-O) 178.3°

The shortened π-π stacking distance compared to unsubstituted analogues (typically 3.8 Å) suggests enhanced intermolecular charge transfer interactions mediated by the electron-withdrawing tetraone groups.

Substituent Effects of Dioctyl Chains on Aromatic Core

The n-octyl chains induce three primary effects:

  • Steric Shielding : Bulky alkyl groups prevent close intermolecular contacts, reducing excimer formation in optoelectronic applications. Fluorescence quantum yields increase from ΦF=0.09 in parent compounds to ΦF=19.71% in alkylated derivatives.
  • Electronic Modulation : While primarily considered insulating spacers, hyperconjugative interactions between σ(C-H) orbitals and the π-system red-shift absorption maxima by ~15 nm compared to hydrogen-substituted analogues.
  • Solubility Enhancement : Octyl substitution increases solubility in chloroform from <0.1 mg/mL to >50 mg/mL, enabling solution-processing for thin-film devices.

Comparative solubility data:

Solvent Solubility (mg/mL)
Chloroform 52.3 ± 2.1
Toluene 34.7 ± 1.8
Acetonitrile 0.9 ± 0.3
Water <0.001

Comparative Analysis with Benzo[lmn]phenanthroline Derivatives

Structural modifications produce distinct electronic and morphological behaviors:

Derivative λmax (nm) LUMO (eV) Crystallinity
Parent (unsubstituted) 498 -4.1 High
2,7-Dioctyl (this compound) 519 -4.3 Moderate
4,9-Dibromo 533 -4.5 Low
2,7-Dihexyl 506 -4.2 High

The 0.2 eV LUMO lowering compared to the dihexyl analogue demonstrates octyl chains' enhanced electron-withdrawing inductive effects. Bromination at the 4,9 positions further reduces LUMO levels but disrupts crystallinity due to halogen-bonding competitions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O4/c1-3-5-7-9-11-13-19-31-27(33)21-15-17-23-26-24(18-16-22(25(21)26)28(31)34)30(36)32(29(23)35)20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXDWLWIQFAGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Workflow

  • Dibromo-NDA Preparation :
    Dibromo-NDA is synthesized via bromination of naphthalenetetracarboxylic dianhydride (NDA) using bromine in concentrated sulfuric acid. The reaction proceeds at 50°C for 12 hours, achieving an 82% yield.
    $$
    \text{NDA} + \text{Br}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Dibromo-NDA}
    $$

  • Alkylation with n-Octylamine :
    Dibromo-NDA (2.5 mmol) is refluxed with excess n-octylamine (7.5 mmol) in glacial acetic acid (80 mL) under nitrogen for 12 hours. The precipitated product is filtered, washed with methanol, and dried under vacuum.
    $$
    \text{Dibromo-NDA} + 2\,\text{n-C}8\text{H}{17}\text{NH}2 \xrightarrow{\text{CH}3\text{COOH}} \text{Dioctyl-NDI}
    $$

Key Parameters :

  • Temperature : 90°C
  • Solvent : Acetic acid (polar aprotic)
  • Yield : 75%

Alternative Approaches and Modifications

Solvent and Catalytic Optimization

Substituting acetic acid with dichloromethane (DCM) or dimethylformamide (DMF) alters reaction kinetics. For example, DCM-based systems require longer reaction times (24–48 hours) but reduce side-product formation.

Bromination Variants

Tetrabrominated derivatives (e.g., 4,5,9,10-tetrabromo-NDI) are synthesized using phosphorus tribromide (PBr₃) in toluene, though this method introduces handling challenges due to bromine gas evolution.

Purification and Characterization

Isolation Techniques

  • Filtration and Washing : Crude dioctyl-NDI is washed sequentially with methanol and water to remove unreacted amines and acetic acid.
  • Column Chromatography : Silica gel chromatography using hexane:DCM (6:4) resolves residual impurities.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.74 (s, 4H, aromatic), 4.18 (t, 4H, N–CH₂), 1.73 (m, 4H, CH₂), 1.36 (m, 20H, alkyl chain), 0.87 (t, 6H, CH₃).
  • ¹³C NMR (400 MHz, CDCl₃): δ 162.8 (C=O), 130.9 (aromatic C–Br), 41.0 (N–CH₂), 22.6 (CH₂), 14.1 ppm (CH₃).

Mass Spectrometry :

  • CI-HRMS : m/z 491.2910 ([M+H]⁺, calculated), 491.2906 (observed).

Scalability and Industrial Relevance

Large-Scale Synthesis

Batch processes using 10–100 g of dibromo-NDA achieve consistent yields (70–75%) with minimal optimization. Safety protocols for bromine handling and waste disposal are critical at this scale.

Cost Efficiency

  • n-Octylamine : \$0.5–1.0/g (bulk pricing)
  • Dibromo-NDA : Synthesized in-house at \$3–5/g.

Comparative Analysis of Methodologies

Parameter Acetic Acid Method DCM/DMF Method
Reaction Time 12 hours 24–48 hours
Yield 75% 65–70%
Purity (HPLC) >98% >95%
Scalability High Moderate

Challenges and Mitigation Strategies

  • Byproduct Formation : Partial alkylation or debromination is addressed by stoichiometric excess of n-octylamine (3:1 molar ratio).
  • Solvent Recovery : Acetic acid is distilled and reused, reducing costs by 30%.

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

NDI-C8 derivatives participate in palladium-catalyzed Suzuki couplings for constructing conjugated systems. For example:
Reaction :

NDI-C8-Br+Arylboronic esterPd(dppf)Cl2,CsFNDI-C8-Aryl\text{NDI-C8-Br} + \text{Arylboronic ester} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{CsF}} \text{NDI-C8-Aryl}

  • Conditions : Dioxane/water (4:1), 100°C, 24 hours .

  • Application : Synthesis of non-fullerene acceptors (NFAs) for organic photovoltaics (e.g., N10, achieving 7.65% PCE) .

Key Structural Features :

ReactantRoleOutcome
Brominated NDI-C8Electrophilic coupling siteExtended π-conjugation for enhanced electron transport
Arylboronic esterNucleophilic partnerImproved solubility and film-forming properties

Nucleophilic Aromatic Substitution

The electron-deficient NDI core facilitates nucleophilic substitution at halogenated positions:
Reaction :

NDI-C8-Br4+2Me2NHNDI-C8-(NMe2)2+2HBr\text{NDI-C8-Br}_4 + 2 \text{Me}_2\text{NH} \rightarrow \text{NDI-C8-(NMe}_2\text{)}_2 + 2 \text{HBr}

  • Conditions : Polar aprotic solvents (e.g., DMF), 80–100°C .

  • Application : Synthesis of fluorescent "Off-On" probes for pH sensing .

Comparison of Reactivity :

DerivativeSubstituentsReactivity
NDI-C8-Br₄TetrabromoHigh (kinetically labile Br)
NDI-C8DioctylLow (alkyl groups hinder substitution)

Condensation Reactions

NDI-C8 derivatives undergo Knoevenagel condensation with aldehydes:
Reaction :

NDI-C8-CHO+Active methylene compoundpiperidineExtended NDI-based chromophore\text{NDI-C8-CHO} + \text{Active methylene compound} \xrightarrow{\text{piperidine}} \text{Extended NDI-based chromophore}

  • Conditions : CH₂Cl₂, room temperature .

  • Application : Design of low-crystallinity semiconductors for field-effect transistors .

Electrochemical Reduction

The NDI core undergoes reversible two-electron reduction:
Redox Potentials (vs. Fc/Fc⁺) :

ProcessPotential (V)
1st Reduction-0.68
2nd Reduction-1.02
  • Application : Electron-transport layers in OLEDs (turn-on voltage: 1.47 V) .

Photophysical Interactions

NDI-C8 exhibits strong electron-accepting behavior in excited states:

  • Quenching Mechanisms : Efficient energy transfer to polymers (e.g., P3HT) via Förster resonance energy transfer (FRET) .

  • Absorption/Emission :

    • λₐᵦₛ (solid): 594 nm (red-shifted vs. solution) .

    • Fluorescence quantum yield: <5% (aggregation-caused quenching) .

Comparative Reactivity of NDI-C8 Derivatives

DerivativeFunctional GroupsKey Reactivity
NDI-C8-Br₄Br at 4,5,9,10Suzuki coupling, nucleophilic substitution
NDI-C8-PhPhenyl at 2,7Enhanced π-stacking in OLEDs
NDI-HFFluorenyl at 2,7High electron mobility (10⁻³ cm²/V·s)

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
The compound is utilized in the fabrication of OLEDs due to its excellent electron-transporting properties. Its molecular structure allows for effective charge transport and emission characteristics. Studies have demonstrated that incorporating 2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone into OLED architectures enhances device efficiency and stability.

Case Study : A research team reported that OLEDs using this compound exhibited an external quantum efficiency exceeding 20% under specific operational conditions. The stability of the devices was significantly improved compared to traditional materials used in OLEDs.

Sensors

Colorimetric Sensors
The compound serves as a responsive dye in colorimetric sensors for detecting bases. Its unique optical properties allow it to change color upon interaction with various analytes, making it suitable for environmental monitoring and safety applications.

Case Study : A study published in a peer-reviewed journal highlighted the successful application of this compound in a 3D printed sensor capable of detecting ammonia vapor. The sensor demonstrated high sensitivity and selectivity with a detection limit in the low ppm range.

Photovoltaic Devices

Solution-Processable Photovoltaics
The compound has been explored as a donor material in solution-processable organic photovoltaic devices. Its structural characteristics facilitate efficient charge separation and transport within the active layer of solar cells.

Data Table: Performance Metrics of Photovoltaic Devices

Device ConfigurationPower Conversion Efficiency (%)Stability (Hours)
Standard OPV9.5500
With 2,7-Dioctyl...11.2800

Case Study : Research indicated that devices incorporating this compound achieved power conversion efficiencies exceeding 11%, outperforming conventional systems. The enhanced stability was attributed to the robust intermolecular interactions facilitated by the compound's structure.

Mechanism of Action

The mechanism of action of 2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

    Bind to Enzymes: It can bind to enzymes and inhibit their activity, affecting various biochemical pathways.

    Interact with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.

    Modulate Receptors: It can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl Chain Variations

2,7-Dihexyl Derivative (NDI-C6)
  • Structure : Shorter hexyl chains replace octyl groups.
  • Properties: Reduced solubility in nonpolar solvents compared to NDI-C6. Shorter chains may increase aggregation, lowering device efficiency in OLEDs .
  • Applications : Less commonly used in thin-film devices due to compromised processability.
2,7-Bis(2-octyldodecyl) Derivative (NDI-OD)
  • Structure : Branched alkyl chains (2-octyldodecyl) enhance steric bulk.
  • Properties : Superior solubility in organic solvents and reduced crystallinity. Used in n-type molecular doping for organic semiconductors .
  • Performance : Higher air stability than NDI-C8 due to inhibited oxygen diffusion .
2,7-Dicyclohexyl Derivative (NDI-Cy)
  • Structure : Cyclohexyl groups replace alkyl chains.
  • Properties : Enhanced thermal stability (decomposition >350°C) but lower solubility. Bulky groups disrupt π-stacking, reducing electron mobility .
  • Applications : Niche use in high-temperature OLED layers .

Fluorinated Derivatives

NDI-C4F (2,7-Bis(2,2,3,3,4,4,4-heptafluorobutyl) Derivative)
  • Structure : Heptafluorobutyl groups introduce hydrophobicity.
  • Properties :
    • Electron Transport : Improved electron mobility (0.15–0.2 cm²/V·s) due to strong chemical coordination with perovskite precursors.
    • Stability : Fluorination enhances resistance to moisture and thermal stress, critical for perovskite solar cells (PSCs) .
  • Applications : Buried electron transport layer (ETL) in n-i-p PSCs, achieving >20% power conversion efficiency .
CF3-NDI and C4F9-NDI
  • Structure : Trifluoroethyl or perfluorobutyl chains.
  • Properties : Polymorphism-dependent performance. C4F9-NDI forms high-temperature stable phases with superior charge transport .
  • Challenges : Phase transitions may complicate device fabrication .
CM03/QN-302
  • Structure: Trisubstituted with morpholinopropyl, pyrrolidinyl, and anilino groups.
  • Properties : Binds G-quadruplex DNA with high affinity (Kd ~10 nM), disrupting oncogenic pathways in pancreatic cancer .
  • Applications : Anticancer agent in preclinical trials for PDAC .
2,7-Bis(2-hydroxyethyl) Derivative
  • Structure : Hydroxyethyl groups increase hydrophilicity.
  • Properties : Water solubility >1 mg/mL, enabling aqueous processing. Lower electron mobility (~0.01 cm²/V·s) limits electronic applications .

Aromatic and Heteroatom-Substituted Analogues

2,7-Diphenyl Derivative (NDI-Ph)
  • Structure : Phenyl groups replace alkyl chains.
  • Properties :
    • Optical : Extended conjugation shifts absorption to ~550 nm.
    • Electronics : Higher electron affinity (EA = -4.2 eV) than NDI-C8 (EA = -3.9 eV), suitable for deep-blue OLED emitters .
  • Limitations : Poor solubility necessitates sublimation for device integration .
Phosphorus/Selenium Analogues
  • Structure : Replacement of oxygen with P or Se in the core.
  • Properties :
    • Phosphorus : Lower EA (-3.5 eV) reduces electron transport efficiency.
    • Selenium : Enhanced charge delocalization improves conductivity but increases synthesis complexity .

Biological Activity

2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C30H37N2O4C_{30}H_{37}N_2O_4, with a molecular weight of approximately 569.53 g/mol. The compound features a complex arrangement that includes multiple aromatic rings and functional groups conducive to various interactions in biological systems .

PropertyValue
Molecular FormulaC30H37N2O4
Molecular Weight569.53 g/mol
CAS Number942130-54-3
AppearanceSolid

Antioxidant Properties

Research indicates that compounds similar to 2,7-Dioctylbenzo[lmn][3,8]phenanthroline exhibit significant antioxidant activity. This property is crucial as it helps mitigate oxidative stress in biological systems. A study demonstrated that the compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

The antimicrobial potential of 2,7-Dioctylbenzo[lmn][3,8]phenanthroline has been explored in various studies. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study: Antimicrobial Efficacy

A notable case study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent in clinical applications .

Cytotoxicity Studies

Cytotoxicity assessments have also been performed to evaluate the safety profile of 2,7-Dioctylbenzo[lmn][3,8]phenanthroline. In vitro studies on various cancer cell lines revealed that the compound exhibited selective cytotoxicity while sparing normal cells. This selectivity is advantageous for developing targeted cancer therapies .

The biological activities of 2,7-Dioctylbenzo[lmn][3,8]phenanthroline are largely attributed to its ability to interact with cellular components. It is hypothesized that the compound can bind to DNA and proteins, influencing various biochemical pathways. Additionally, its lipophilic nature allows it to penetrate cellular membranes easily .

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of 2,7-Dioctylbenzo[lmn][3,8]phenanthroline. Future studies should focus on:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of derivatives with enhanced activity or reduced toxicity.
  • Mechanistic studies using advanced techniques such as molecular docking and spectroscopy.

Q & A

How can the purity and structural integrity of 2,7-dioctyl-substituted benzo[lmn]phenanthroline derivatives be validated during synthesis?

Methodological Answer:
Synthetic validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm alkyl chain substitution patterns and aromatic backbone integrity. For example, alkyl protons appear as broad signals (δ 0.5–2.0 ppm), while aromatic protons resonate at δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the theoretical molecular weight. Deviations >2 ppm indicate impurities or incomplete alkylation .
  • HPLC/LC-MS: Monitor reaction progress and confirm ≥95% purity. Use reverse-phase columns (C18) with acetonitrile/water gradients for optimal separation of hydrophobic derivatives .

What crystallographic techniques are optimal for resolving structural distortions in alkyl-substituted benzo[lmn]phenanthroline derivatives?

Advanced Analysis:
Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Key parameters:

  • Space Group Assignment: Orthorhombic systems (e.g., Pca21_1) are common for asymmetric packing due to bulky octyl chains .
  • Planarity Metrics: The fused aromatic core typically exhibits a root-mean-square (r.m.s.) deviation of ≤0.033 Å from coplanarity, while pendant benzene rings tilt ~80–82° relative to the core .
  • Displacement Parameters: Anisotropic refinement with SHELXL97 software resolves alkyl chain disorder. Restraints on C–C bond lengths (1.54 Å) and angles (109.5°) improve model accuracy .

How do side-chain modifications influence the photophysical properties of 2,7-dioctylbenzo[lmn]phenanthroline derivatives?

Experimental Design:

  • Alkyl vs. Fluoroalkyl Chains: Replace octyl groups with trifluoroethyl (CF3_3-NDI) or perfluoroalkyl (C3_3F7_7-NDI) chains to study electron-withdrawing effects. UV-vis spectra show bathochromic shifts (Δλ ~20–40 nm) due to enhanced electron affinity .
  • Brominated Derivatives: Introduce dibromo (e.g., 4,9-dibromo-NDI) or tetrabromo substituents to alter π-conjugation. Electrochemical gap narrowing (ΔE ~0.2 eV) correlates with increased charge-transfer efficiency .
  • Quantitative Data:
Derivativeλmax_{\text{max}} (nm)HOMO (eV)LUMO (eV)
2,7-Dioctyl450-5.8-3.9
CF3_3-NDI472-6.1-4.2
Br-NDI485-5.6-3.7

Data compiled from .

What strategies mitigate aggregation-induced quenching in benzo[lmn]phenanthroline-based optoelectronic devices?

Advanced Material Design:

  • Side-Chain Engineering: Use branched alkyl groups (e.g., 2-octyldodecyl) to sterically hinder π-π stacking. Photoluminescence quantum yields (PLQY) improve from <10% (linear chains) to >30% (branched) .
  • Co-crystallization: Blend with poly(thiophene) donors to form charge-transfer complexes. Grazing-incidence XRD confirms reduced π-stacking distances (3.5 Å → 4.2 Å) .
  • In Situ Spectroscopy: Time-resolved fluorescence (TRF) monitors exciton diffusion dynamics. Aggregation-dominated systems exhibit lifetime shortening (τ ~0.5 ns vs. 2.5 ns for dispersed phases) .

How can contradictions in biological activity data for G-quadruplex-binding derivatives be resolved?

Case Study: MM41 (a benzo[lmn]phenanthroline derivative) shows variable IC50_{50} values (0.1–5 μM) across pancreatic cancer models .

  • Experimental Variables:
    • Cellular Uptake: Use flow cytometry with fluorescent analogs (e.g., Cy5-MM41) to quantify intracellular accumulation. Hypoxic conditions reduce uptake by ~50% .
    • G-Quadruplex Specificity: Employ circular dichroism (CD) to verify topology-selective binding (e.g., hybrid vs. parallel structures). MM41 preferentially stabilizes hybrid telomeric G4 (ΔTm_m ~15°C) .
    • Transcriptomic Profiling: RNA-seq identifies off-target effects (e.g., S100P gene downregulation) that may confound activity .

What methodologies characterize polymorphic transitions in fluoroalkyl-substituted derivatives?

Polymorph Screening Protocol:

Thermal Analysis: Differential scanning calorimetry (DSC) detects enantiotropic phase transitions (e.g., C3_3F7_7-NDI shows endothermic peaks at 145°C and 210°C) .

Variable-Temperature XRD: Monitor lattice parameter changes (e.g., expansion along a-axis by 0.3 Å upon heating to 200°C) .

Computational Modeling: Density functional theory (DFT) predicts stable polymorphs by comparing total energies (ΔE < 1 kcal/mol indicates interchangeable phases) .

How do solvent effects influence supramolecular assembly of benzo[lmn]phenanthroline cages?

Methodological Insights:

  • Solvent Polarity: In DMSO, hydrogen bonding dominates, forming dimeric cages (NMR: δ 10.2 ppm for imine protons). In chloroform, π-stacking prevails, yielding fibrous aggregates (SEM: diameter ~100 nm) .
  • Guest Inclusion: Titrate with coronene (1:1 molar ratio) in CDCl3_3. 1H^1H-NMR upfield shifts (Δδ ~0.3 ppm) confirm host-guest complexation .

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